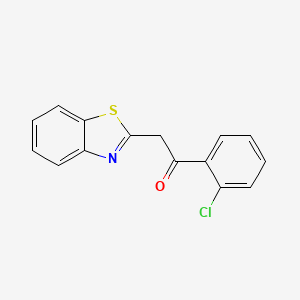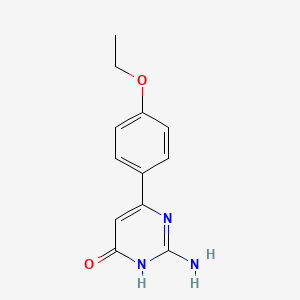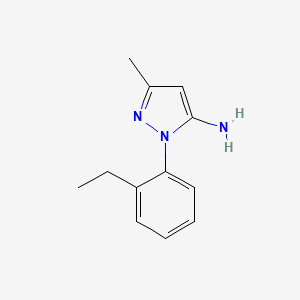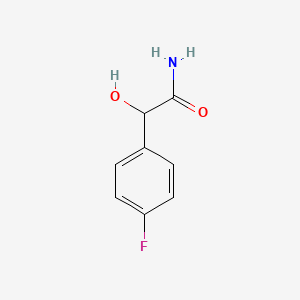![molecular formula C16H14F3NO2 B12120204 2-(2-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12120204.png)
2-(2-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide: is a chemical compound with the following structural formula:
C16H13ClF3NO2
It consists of a trifluoromethyl group, a phenyl ring, and an acetamide moiety. The compound’s synthesis and applications have attracted significant interest due to its unique properties.
Preparation Methods
Synthetic Routes:
Several synthetic routes exist for this compound. One common method involves the reaction of 2-methylphenol with 2-(trifluoromethyl)benzoyl chloride, followed by amidation with ammonia or an amine. The reaction proceeds under mild conditions, yielding the desired product.
Industrial Production:
Industrial-scale production typically involves batch or continuous processes. Precursors are combined in the presence of suitable catalysts, and the reaction is optimized for yield and purity.
Chemical Reactions Analysis
Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction of the trifluoromethyl group may occur, yielding different derivatives.
Substitution: Substitution reactions at the phenyl ring or acetamide group can modify the compound.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, alkoxides) in appropriate solvents.
Major Products:
The major products depend on the specific reaction conditions. Examples include hydroxylated derivatives, reduced forms, and substituted analogs.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity (e.g., enzyme inhibition, receptor binding).
Medicine: May exhibit pharmacological effects (e.g., anti-inflammatory, antiviral).
Industry: Employed in the synthesis of specialty chemicals.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with cellular targets, affecting biochemical pathways. Further studies are needed to elucidate specific molecular pathways.
Comparison with Similar Compounds
Properties
Molecular Formula |
C16H14F3NO2 |
|---|---|
Molecular Weight |
309.28 g/mol |
IUPAC Name |
2-(2-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C16H14F3NO2/c1-11-6-2-5-9-14(11)22-10-15(21)20-13-8-4-3-7-12(13)16(17,18)19/h2-9H,10H2,1H3,(H,20,21) |
InChI Key |
JZTYFQXKMKECHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(4-Methylphenoxy)acetamido]butanoic acid](/img/structure/B12120124.png)
![3-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B12120129.png)


![7-methyl-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B12120156.png)


![Benzenamine, 4-[(2,3-dimethylphenoxy)methyl]-](/img/structure/B12120173.png)
![2,4-dichloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B12120181.png)
![N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}butanamide](/img/structure/B12120185.png)



![Benzenamine, 2-[[[3-(trifluoromethyl)phenyl]methyl]thio]-](/img/structure/B12120214.png)
